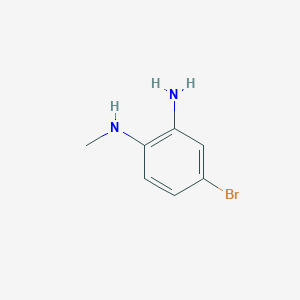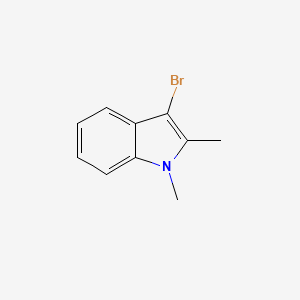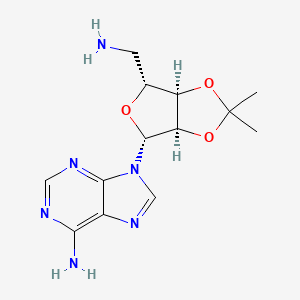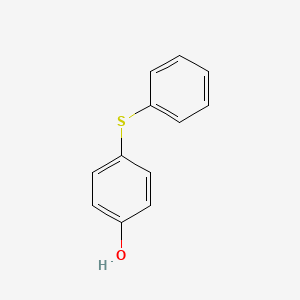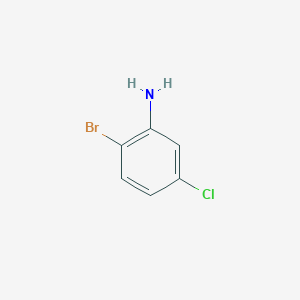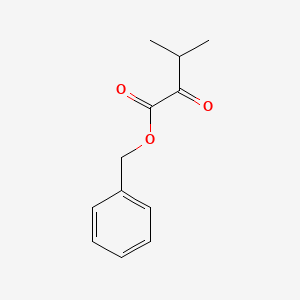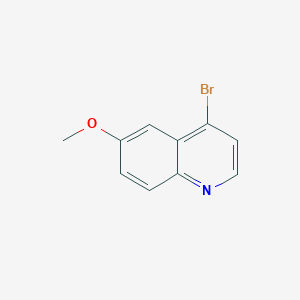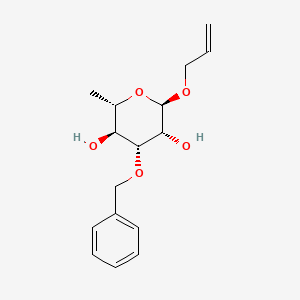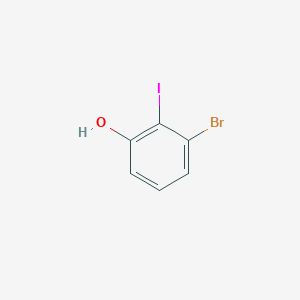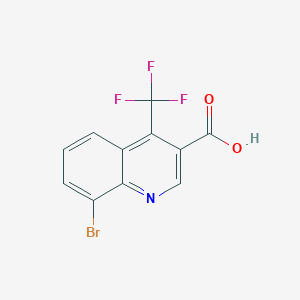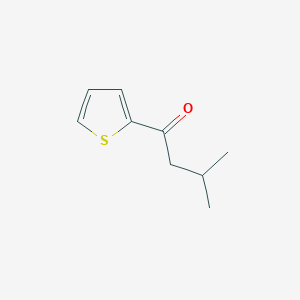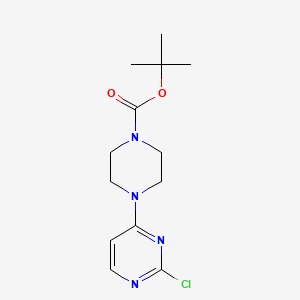
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
描述
The compound "Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate" is a chemical entity that is part of a broader class of nitrogenous compounds with potential applications in pharmaceuticals. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties have been synthesized and studied for their structural and chemical properties, which may provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other tert-butyl piperazine-1-carboxylate derivatives were synthesized using different starting materials and conditions, confirming the versatility and reactivity of the tert-butyl piperazine moiety in various synthetic routes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR . X-ray diffraction provided detailed insights into the crystal structures, revealing the conformation of the piperazine ring and the dihedral angles between connected rings . Density functional theory (DFT) calculations were employed to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the structural information .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active compounds. For example, amination reactions were used to introduce amino groups into the piperazine ring, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . The reactivity of these compounds under different conditions highlights their potential as versatile intermediates in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the tert-butyl piperazine-1-carboxylate derivatives were explored through DFT studies, which included molecular electrostatic potential and frontier molecular orbital analyses . These studies provide valuable information on the electronic distribution within the molecules, which is crucial for understanding their reactivity and interaction with biological targets. Additionally, vibrational analysis using FT-IR helped in identifying functional groups and confirming the molecular structure .
科学研究应用
Synthesis and Characterization
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been widely studied in terms of their synthesis and molecular structure. These compounds are typically synthesized through various chemical reactions, such as condensation and substitution, and are characterized using spectroscopic methods like LCMS, NMR, and X-ray diffraction. For instance, a study demonstrated the synthesis and characterization of a tert-butyl piperazine derivative, providing insights into its molecular structure and confirming it via single crystal X-ray diffraction analysis (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
Several studies have focused on evaluating the biological properties of tert-butyl piperazine derivatives. These compounds have been screened for activities like antibacterial, anthelmintic, and antifungal. For example, one derivative exhibited moderate anthelmintic and poor antibacterial activity, as reported in a study involving in vitro testing against several microorganisms (Kulkarni et al., 2016).
Anticorrosive Properties
Research has also explored the application of tert-butyl piperazine derivatives as anticorrosive agents. In a study, a novel heterocyclic compound was synthesized and tested for its ability to inhibit corrosion of carbon steel in acidic environments. The study found that the compound effectively protected steel surfaces with high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).
Antipsychotic Agent Research
Tert-butyl piperazine derivatives have been evaluated as potential antipsychotic agents. These studies involve synthesizing heterocyclic analogs and assessing their efficacy in vitro and in vivo for binding to various receptors and antagonizing specific responses in animal models. This research aims to develop new compounds with antipsychotic properties and lower side effects compared to existing drugs (Norman et al., 1996).
安全和危害
属性
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYDEJABHMSOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458482 | |
| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
CAS RN |
221050-88-0 | |
| Record name | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)
